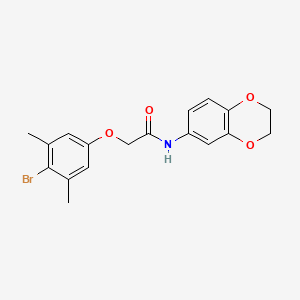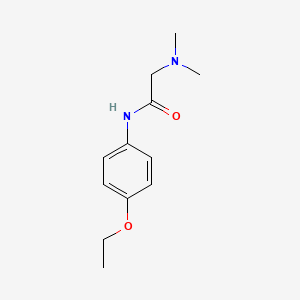![molecular formula C16H14N2O6 B4896276 3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4896276.png)
3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and has been found to exhibit various biochemical and physiological effects that make it a valuable tool for researchers.
作用機序
3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid acts as a substrate for proteases such as cathepsin B and other cysteine proteases. Upon cleavage of the amide bond, the fluorescent properties of the compound are enhanced, allowing for the detection of protease activity. This mechanism of action makes this compound a valuable tool for studying the activity of proteases in various biological systems.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to inhibit the activity of certain enzymes such as caspases, which are involved in programmed cell death. This compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of 3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid is its high sensitivity and selectivity for proteases. This makes it a valuable tool for studying the activity of proteases in various biological systems. However, this compound also has some limitations, such as its potential toxicity and the need for specialized equipment for its detection.
将来の方向性
There are several future directions for the use of 3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid in scientific research. One potential application is in the development of new drugs that target proteases involved in various diseases such as cancer and inflammation. This compound can also be used in the development of new diagnostic tools for the detection of protease activity in biological samples. Finally, further studies are needed to explore the potential toxicity and safety of this compound for use in humans.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its high sensitivity and selectivity for proteases. Its potential applications in the development of new drugs and diagnostic tools make it an important compound for researchers to study. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
合成法
The synthesis of 3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylaminobenzoic acid in the presence of a base such as triethylamine to yield this compound. The compound can be purified by recrystallization from a suitable solvent.
科学的研究の応用
3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid has been widely used in scientific research as a fluorescent probe for the detection of proteases and other enzymes. It is particularly useful for studying the activity of enzymes that are involved in various physiological processes such as inflammation and cancer. This compound can also be used as a tool for the development of new drugs that target these enzymes.
特性
IUPAC Name |
3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-9-3-4-11(16(20)21)7-12(9)17-15(19)10-5-6-14(24-2)13(8-10)18(22)23/h3-8H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBJKPFQRRGWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)

![2-{[benzyl(ethyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4896266.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4896271.png)
![(3S*)-4-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4896282.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)